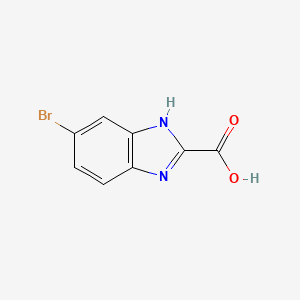

5-Bromo-1H-benzoimidazole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTDLMITPWHISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631225 | |

| Record name | 6-Bromo-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40197-20-4 | |

| Record name | 6-Bromo-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-benzimidazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-1H-benzoimidazole-2-carboxylic acid CAS number

An In-depth Technical Guide to 5-Bromo-1H-benzoimidazole-2-carboxylic acid (CAS: 40197-20-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a critical building block in the fields of medicinal chemistry, agrochemical science, and materials research. Its structure, featuring a benzimidazole core substituted with a bromine atom and a carboxylic acid group, provides two reactive sites for further chemical modification. The bromine atom at the 5-position enhances the molecule's reactivity, enabling diverse transformations crucial for drug discovery and development, while the carboxylic acid group at the 2-position offers a handle for esterification, amidation, and other coupling reactions.[1][2]

This compound is a key intermediate in the synthesis of a wide range of bioactive molecules, including potential therapeutic agents for cancer and infectious diseases.[1] Its ability to inhibit specific biological pathways also makes it a candidate for developing effective crop protection agents like fungicides and herbicides.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its functionalization, and its applications.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 40197-20-4 | [1][3][4] |

| Molecular Formula | C₈H₅BrN₂O₂ | [1][4] |

| Molecular Weight | 241.04 g/mol | [1][4] |

| Appearance | Yellow solid | [1] |

| Purity | ≥95% (HPLC), 97% | [1] |

| Melting Point | 206 °C | [5] |

| Boiling Point | 495 °C (Predicted) | [5] |

| Density | 1.946 g/cm³ (Predicted) | [5] |

| Storage Conditions | Store at 0-8°C or in freezer at -20°C, sealed in dry conditions. | [1][4] |

| IUPAC Name | 5-bromo-1H-benzimidazole-2-carboxylic acid | |

| InChI Key | ULTDLMITPWHISY-UHFFFAOYSA-N | [2] |

Table 2: Safety and Hazard Information

| Identifier | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement(s) | H302: Harmful if swallowed | |

| Precautionary Statement(s) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Reactivity

The synthesis of this compound typically involves the cyclization of a pre-functionalized o-phenylenediamine derivative. A common and effective strategy is to use 4-bromo-1,2-phenylenediamine as the starting material. This precursor-based approach avoids the regioselectivity issues that can arise from the direct bromination of the benzimidazole core.

A plausible synthesis route involves the condensation of 4-bromo-1,2-phenylenediamine with a synthon that provides the C2-carboxylic acid group, followed by oxidation or hydrolysis. The diagram below illustrates a generalized workflow for this type of synthesis.

Key Experimental Protocols: Functionalization

The utility of this compound lies in its capacity to be derivatized. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkyne, and other functionalities. The following protocols are adapted from established methods for the functionalization of similar 2-bromo-benzimidazole scaffolds and serve as a guide for researchers.[6]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general method for coupling an arylboronic acid at the 5-position, replacing the bromine atom.

Materials:

-

This compound (or its ester derivative) (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane/H₂O mixture)

Procedure:

-

To an oven-dried Schlenk flask, add the bromo-benzimidazole, arylboronic acid, and base.

-

Add the palladium catalyst.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography.

Protocol 2: Sonogashira Coupling for C-C Alkyne Formation

This protocol allows for the introduction of a terminal alkyne at the 5-position.

Materials:

-

This compound (or its ester derivative) (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 3-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask, add the bromo-benzimidazole, palladium catalyst, and copper(I) co-catalyst.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent, followed by the amine base.

-

Add the terminal alkyne dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove salts and concentrate the filtrate.

-

Perform an aqueous work-up and extract with an organic solvent.

-

Dry the organic layers, concentrate, and purify the crude product via column chromatography.[6]

Applications and Biological Significance

This compound is primarily used as a scaffold to generate libraries of more complex molecules for screening in drug discovery and agrochemical development. The benzimidazole core is a "privileged structure" found in numerous FDA-approved drugs.[6]

References

In-Depth Technical Guide: 5-Bromo-1H-benzoimidazole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of 5-Bromo-1H-benzoimidazole-2-carboxylic acid, including its physicochemical properties, synthesis, analytical characterization, and its relevance as a scaffold in medicinal chemistry, particularly in the context of inhibiting key signaling pathways in cancer.

Physicochemical Properties and Molecular Data

This compound is a heterocyclic organic compound featuring a benzimidazole core structure. The presence of a bromine atom and a carboxylic acid group makes it a valuable intermediate for the synthesis of diverse bioactive molecules.[1][2] Its molecular weight has been calculated based on its chemical formula and the atomic weights of its constituent elements.

| Property | Data | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | [1] |

| Molecular Weight | 241.04 g/mol | [1] |

| Calculated Molecular Weight | 241.044 g/mol | N/A |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| CAS Number | 40197-20-4 | [1] |

| Storage Conditions | Store at -20°C, sealed in a dry environment. | [3] |

Synthesis and Characterization Workflow

The synthesis and characterization of this compound and its derivatives follow a structured workflow to ensure the desired product is obtained with high purity and its structure is confirmed.

Caption: Generalized experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis Protocol (Adapted)

Materials:

-

Ethyl 4-bromo-2-nitroaniline

-

Glyoxylic acid

-

Sodium dithionite (Na₂S₂O₄)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Crushed ice

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-bromo-2-nitroaniline (1 equivalent) and glyoxylic acid (1 equivalent) in DMSO.

-

Add sodium dithionite (4 equivalents) to the mixture.

-

Heat the reaction mixture to 90°C and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the resulting solid precipitate by filtration and wash with cold deionized water. Dry the solid to obtain the intermediate ester.

-

For hydrolysis, dissolve the crude ester in ethanol and add a 33% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-3 hours.

-

After cooling, acidify the mixture with 10% hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold deionized water, and dry to yield this compound.

Analytical Characterization Protocols

This protocol is adapted from a method for a similar compound, 5-bromo-1H-indole-2-carboxylic acid, and is suitable for purity and quantitative analysis.[5][6]

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in mobile phase (50:50 A:B) to a concentration of ~0.1 mg/mL. |

This generic protocol is suitable for the sensitive quantification of the target compound in complex matrices.[7][8][9]

| Parameter | Specification |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A linear gradient tailored to the analyte's retention time. |

| Flow Rate | 0.4 mL/min |

| MS Detector | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by direct infusion of the analyte. |

| Sample Preparation | Protein precipitation of plasma samples with acetonitrile containing an internal standard. |

NMR is crucial for the structural elucidation of the synthesized compound.

-

¹H NMR: Spectra are typically recorded on a 400 MHz or higher instrument. The sample is dissolved in a deuterated solvent such as DMSO-d₆. Expected signals would include aromatic protons on the benzimidazole ring system and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Recorded on a 100 MHz or higher instrument in DMSO-d₆. Expected signals would include carbons of the aromatic rings and a downfield signal for the carboxylic acid carbon.

FT-IR is used to identify the functional groups present in the molecule.[10][11]

-

Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet.

-

Expected Peaks:

-

Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

N-H stretch from the imidazole ring (~3100-3500 cm⁻¹).

-

C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

C=N and C=C stretches from the aromatic system (~1450-1620 cm⁻¹).

-

C-Br stretch (~500-600 cm⁻¹).

-

Biological Activity and Signaling Pathways

Benzimidazole derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[12][13] Derivatives of this compound are of particular interest as intermediates in the synthesis of potent enzyme inhibitors.[1]

Inhibition of Receptor Tyrosine Kinases

Many benzimidazole derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[14][15] These receptors are crucial in signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

The following table presents the half-maximal inhibitory concentrations (IC₅₀) for various benzimidazole derivatives against different cancer cell lines and kinases, illustrating the therapeutic potential of this scaffold.

| Compound Type | Target | IC₅₀ (µM) | Source |

| Benzimidazole-oxadiazole derivative | VEGFR-2 | 0.475 | [14] |

| Benzimidazole/1,2,3-triazole hybrid | EGFR | 0.057 | [12] |

| Benzimidazole derivative | HepG2 cell line | 1.98 | [16] |

| Benzimidazole derivative | MCF-7 cell line | 0.42 | [16] |

| N-substituted benzimidazole | MDA-MB-231 cell line | 16.38 | [17] |

Representative Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and how benzimidazole-based inhibitors can block its activation.

Caption: Simplified VEGFR-2 signaling pathway, illustrating inhibition by benzimidazole derivatives at the ATP-binding site.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its molecular structure provides a versatile scaffold for the synthesis of novel therapeutic agents. The protocols and data presented in this guide offer a foundational resource for researchers working with this compound and its derivatives, particularly in the pursuit of new anticancer therapies targeting critical signaling pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 40197-20-4 [smolecule.com]

- 3. 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid | 40197-20-4 [sigmaaldrich.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ijtsrd.com [ijtsrd.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-1H-benzoimidazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][2] Its unique structural features, including the benzimidazole core, a bromine substituent, and a carboxylic acid group, impart valuable chemical reactivity and a predisposition for biological activity.[1][3] This document provides a comprehensive overview of the chemical and physical properties of this compound, details on its synthesis, and a summary of its applications in pharmaceutical and agrochemical research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrN₂O₂ | [1][4][5][6] |

| Molecular Weight | 241.04 g/mol | [1][4][5][6][7] |

| CAS Number | 40197-20-4 | [1][4][5][6][8] |

| Appearance | Yellow solid | [1] |

| Melting Point | 206 °C | [7] |

| Boiling Point | 495 °C | [7] |

| Density | 1.946 g/cm³ | [7] |

| Flash Point | 253 °C | [7] |

| Purity | ≥ 95% (HPLC) to 97% | [1][8][9] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C or at 0-8°C | [1][4][8][9][10] |

Spectroscopic and Analytical Data

Detailed spectroscopic data such as NMR, HPLC, and LC-MS are available from various commercial suppliers.[10] The predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry, have been calculated for different adducts.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 240.96073 | 140.5 |

| [M+Na]⁺ | 262.94267 | 154.3 |

| [M-H]⁻ | 238.94617 | 143.7 |

| [M+NH₄]⁺ | 257.98727 | 160.9 |

| [M+K]⁺ | 278.91661 | 142.4 |

| [M+H-H₂O]⁺ | 222.95071 | 140.6 |

| [M+HCOO]⁻ | 284.95165 | 159.2 |

| [M+CH₃COO]⁻ | 298.96730 | 182.6 |

| [M+Na-2H]⁻ | 260.92812 | 148.2 |

| [M]⁺ | 239.95290 | 159.3 |

| [M]⁻ | 239.95400 | 159.3 |

| (Data from PubChemLite)[11] |

Reactivity and Key Chemical Reactions

The chemical reactivity of this compound is primarily dictated by its three functional components: the benzimidazole ring, the carboxylic acid group, and the bromine atom.[3]

-

Esterification: The carboxylic acid moiety can readily react with alcohols in the presence of an acid catalyst to form the corresponding esters.[3]

-

Amidation: Reaction with amines leads to the formation of amides, a common linkage in many pharmaceutical compounds.[3]

-

Nucleophilic Aromatic Substitution: The bromine atom on the benzene ring can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.[3]

The interplay of these reactive sites makes it a valuable intermediate for constructing more complex molecules.[3]

Caption: Reactivity of this compound.

Experimental Protocols: Synthesis

The synthesis of benzimidazole carboxylic acids typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under dehydrating conditions.[12] A general, plausible method for the synthesis of this compound is outlined below.

Reaction: Condensation of 4-bromo-1,2-phenylenediamine with oxalic acid.

Reagents and Solvents:

-

4-bromo-1,2-phenylenediamine

-

Oxalic acid

-

Hydrochloric acid (or another acidic catalyst like p-toluenesulfonic acid)[12]

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 4-bromo-1,2-phenylenediamine and oxalic acid is prepared in an aqueous solution of hydrochloric acid.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, which may induce precipitation of the product.

-

The crude product is collected by filtration and washed with cold water to remove any remaining acid and unreacted starting materials.

-

Further purification is achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the purified this compound.

Caption: General workflow for the synthesis of the title compound.

Biological Activity and Applications

Benzimidazole derivatives are a well-established class of pharmacophores known for a wide range of therapeutic properties, including use in anticancer, antimicrobial, and anthelmintic drugs.[13][14] this compound serves as a key intermediate in the development of new therapeutic and agrochemical agents.[1]

-

Pharmaceutical Development: It is a precursor for synthesizing potential therapeutic agents for treating cancer and infectious diseases.[1] The bromine substitution enhances reactivity, facilitating the creation of diverse molecular libraries for drug discovery.[1][2]

-

Biochemical Research: This compound is utilized in studies of enzyme inhibition, which helps in understanding the mechanisms of action within specific biological pathways.[1] Benzimidazole-containing compounds have been identified as inhibitors of crucial bacterial enzymes, highlighting their potential as antibacterial agents.[13]

-

Agrochemicals: It is used as an intermediate in the production of fungicides and herbicides.[1] Its ability to inhibit biological pathways is being explored for the development of effective crop protection agents.[1]

Caption: Applications of this compound.

Safety Information

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[8][10]

Always consult the material safety data sheet (MSDS) before use.

Conclusion

This compound is a compound of significant interest in medicinal and materials chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable starting material for the synthesis of novel compounds with potential therapeutic and industrial applications. Further research into its derivatives will likely continue to yield molecules with potent biological activities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 40197-20-4 [smolecule.com]

- 4. usbio.net [usbio.net]

- 5. scbt.com [scbt.com]

- 6. usbio.net [usbio.net]

- 7. chemwhat.com [chemwhat.com]

- 8. 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid | 40197-20-4 [sigmaaldrich.com]

- 9. 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid | 40197-20-4 [sigmaaldrich.com]

- 10. 40197-20-4|5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. PubChemLite - 5-bromo-1h-benzimidazole-2-carboxylic acid (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Bromo-1H-benzoimidazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1] This document details two primary synthesis routes, including step-by-step experimental protocols, quantitative data, and workflow visualizations to facilitate reproducible and efficient synthesis.

Introduction

This compound is a heterocyclic compound incorporating a benzimidazole scaffold, which is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The bromine substituent offers a versatile handle for further chemical modifications through various cross-coupling reactions, while the carboxylic acid group provides a site for amide bond formation and other derivatizations. This combination of functionalities makes it a key intermediate in the synthesis of potential therapeutic agents.

Synthesis Pathways

Two principal synthetic routes for this compound are presented below. Both pathways commence with the synthesis of the key intermediate, 4-bromo-1,2-diaminobenzene.

Diagram of Overall Synthesis Pathways

Caption: Overall synthetic pathways to this compound.

Part 1: Synthesis of 4-Bromo-1,2-diaminobenzene (Precursor)

The synthesis of the key precursor, 4-bromo-1,2-diaminobenzene, is a three-step process starting from o-phenylenediamine. This method involves the protection of the amino groups by acetylation, followed by regioselective bromination and subsequent deprotection.[2][3]

Experimental Protocol:

Step 1: Acetylation of o-Phenylenediamine

-

In a 1 L round-bottom flask, dissolve 80 g of o-phenylenediamine in 640 mL of glacial acetic acid with vigorous stirring until the solution is clear.

-

Cool the flask in an ice bath and add 158 g of acetic anhydride dropwise.

-

After the addition is complete, warm the reaction mixture to 50°C and stir for 1 hour. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

Step 2: Bromination of N,N'-(1,2-Phenylene)diacetamide

-

To the solution from Step 1, add 80 g of sodium bromide and stir until dissolved.

-

Slowly add 92 g of 30% hydrogen peroxide dropwise over 2 hours.

-

After the addition, continue stirring at room temperature for 1 hour, then heat the mixture to 50°C for 2 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into 2000 g of ice water containing 9 g of sodium sulfite and stir until the red color disappears.

-

Filter the white precipitate, wash with cold water, and dry to obtain N,N'-(4-bromo-1,2-phenylene)diacetamide.

Step 3: Hydrolysis of N,N'-(4-Bromo-1,2-phenylene)diacetamide

-

In a 3 L four-necked flask under a nitrogen atmosphere, dissolve 122 g of sodium hydroxide in a mixture of 1.2 L of methanol and 0.4 L of water.

-

Add the 165 g of N,N'-(4-bromo-1,2-phenylene)diacetamide obtained in the previous step.

-

Heat the mixture to 80°C and reflux for 2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into 2 L of ice water and extract with dichloromethane (3 x 1 L).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (1 L) and then with saturated brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a red-brown solid.

-

Recrystallize the crude product from tert-butyl methyl ether to obtain pure 4-bromo-1,2-diaminobenzene.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 4-Bromo-1,2-diaminobenzene | C₆H₇BrN₂ | 187.04 | ~85-90 | >98 (HPLC) |

Part 2: Synthesis of this compound

Two effective routes for the cyclization of 4-bromo-1,2-diaminobenzene to the target molecule are presented.

Route 1: Direct Cyclization with Oxalic Acid

This method involves the direct condensation of 4-bromo-1,2-diaminobenzene with oxalic acid.

Diagram of Route 1 Workflow

Caption: Workflow for the direct cyclization of 4-bromo-1,2-diaminobenzene.

Experimental Protocol:

-

In a round-bottom flask, suspend 1 equivalent of 4-bromo-1,2-diaminobenzene in a mixture of concentrated hydrochloric acid and water.

-

Add 1.1 equivalents of oxalic acid dihydrate to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold water, followed by a wash with ethanol.

-

Dry the product under vacuum to obtain this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |

| This compound | C₈H₅BrN₂O₂ | 241.04 | >95 (HPLC) |

Route 2: Cyclization via Ethyl Ester Intermediate

This alternative route involves the formation of an ethyl ester intermediate by reacting 4-bromo-1,2-diaminobenzene with diethyl oxalate, followed by hydrolysis to the carboxylic acid.

Diagram of Route 2 Workflow

Caption: Workflow for the synthesis via an ethyl ester intermediate.

Experimental Protocol:

Step 2a: Synthesis of Ethyl 5-bromo-1H-benzoimidazole-2-carboxylate

-

In a round-bottom flask, combine 1 equivalent of 4-bromo-1,2-diaminobenzene and 1.2 equivalents of diethyl oxalate.

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and isolate the crude product. Purify by recrystallization from ethanol.

Step 2b: Hydrolysis of Ethyl 5-bromo-1H-benzoimidazole-2-carboxylate

-

Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux until the ester is completely consumed (monitor by TLC).

-

Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |

| Ethyl 5-bromo-1H-benzoimidazole-2-carboxylate | C₁₀H₉BrN₂O₂ | 269.10 | >97 |

| This compound | C₈H₅BrN₂O₂ | 241.04 | >98 |

Characterization Data

This compound

Note: For detailed spectroscopic data (¹H NMR, ¹³C NMR), it is recommended to acquire spectra on the synthesized material and compare with literature values for analogous compounds or commercially available standards.

Conclusion

This guide provides two robust and reproducible pathways for the synthesis of this compound. The choice between the direct cyclization with oxalic acid and the two-step procedure via the ethyl ester will depend on the desired scale, purity requirements, and available resources. Both methods utilize the common and accessible precursor, 4-bromo-1,2-diaminobenzene, for which a detailed synthetic protocol is also provided. The structured presentation of experimental procedures and quantitative data aims to support researchers in the successful synthesis of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-1H-benzimidazole-4-carboxylicacid | Benchchem [benchchem.com]

- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Solubility of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-1H-benzoimidazole-2-carboxylic acid is a versatile compound utilized in pharmaceutical development as a key intermediate for therapies targeting bacterial infections and cancer.[1] Its bromine substitution enhances its reactivity, making it a valuable building block for diverse chemical transformations crucial in drug discovery.[1] Understanding its solubility is paramount for its application in medicinal chemistry, process development, and formulation.

Quantitative Solubility Data

As of the latest literature review, specific quantitative experimental data for the solubility of this compound across a wide array of organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording such data in a structured and comparable manner.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | Literature suggests moderate solubility | ||

| e.g., Dimethylformamide (DMF) | 25 | Shake-Flask | |||

| e.g., Methanol | 25 | Shake-Flask | |||

| e.g., Ethanol | 25 | Shake-Flask | |||

| e.g., Acetone | 25 | Shake-Flask | |||

| e.g., Acetonitrile | 25 | Shake-Flask | |||

| e.g., Ethyl Acetate | 25 | Shake-Flask | |||

| e.g., Dichloromethane (DCM) | 25 | Shake-Flask | |||

| e.g., Toluene | 25 | Shake-Flask | |||

| e.g., Hexane | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The shake-flask method is a classical and reliable technique for determining equilibrium solubility and is highly recommended.[2]

This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.[3] The agitation ensures thorough mixing.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Calculation:

-

Calculate the solubility in units such as g/L or mol/L based on the determined concentration from the analysis.

-

Visualizations

The following diagram illustrates the workflow for determining the solubility of this compound using the shake-flask method.

References

An In-Depth Technical Guide on the Spectral Data of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-1H-benzoimidazole-2-carboxylic acid (CAS No: 40197-20-4), a key building block in pharmaceutical and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these characterization techniques.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₅BrN₂O₂

-

Molecular Weight: 241.04 g/mol

-

Appearance: Typically a yellow solid.

-

Purity: ≥ 95% (HPLC)

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 13.0 - 13.5 | br s | Imidazole N-H |

| 12.7 - 13.2 | br s | Carboxylic Acid O-H |

| 8.0 - 8.2 | s | Aromatic H-4 |

| 7.6 - 7.8 | d (J=8-9 Hz) | Aromatic H-7 |

| 7.5 - 7.7 | d | Aromatic H-6 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| 168 - 172 | C=O (Carboxyl) |

| 154 - 158 | C-2 (Imidazole) |

| 115 - 120 | C-5 (C-Br) |

| Aromatic/Imidazole carbons typically appear in the 110-155 ppm range. |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | N-H stretch (Imidazole) |

| 1725 - 1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1620 | Medium | C=N stretch (Imidazole) |

| ~1590, ~1450 | Medium | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch |

| Below 850 | Strong | C-H out-of-plane bend |

| Below 700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Experimentally determined mass spectra are not widely published. The following table presents predicted m/z values for various adducts.

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 240.96073 |

| [M+Na]⁺ | 262.94267 |

| [M-H]⁻ | 238.94617 |

| [M+NH₄]⁺ | 257.98727 |

| [M+K]⁺ | 278.91661 |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Synthesis of this compound

A common synthetic route to 2-carboxybenzimidazoles involves the condensation of an o-phenylenediamine with a dicarbonyl compound or its equivalent. For the title compound, this would typically involve the reaction of 4-bromo-1,2-phenylenediamine with a glyoxylic acid derivative, followed by oxidation.

Caption: Synthetic pathway for this compound.

NMR Spectroscopy

Caption: Experimental workflow for NMR spectroscopy.

-

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is often used for calibration.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The solvent signal at δ 39.52 ppm is used for referencing.

FT-IR Spectroscopy

Caption: Experimental workflow for FT-IR spectroscopy.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is collected, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry

Caption: Experimental workflow for Mass Spectrometry.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent mixture, such as methanol/water, often with a small amount of formic acid to promote protonation for positive ion mode, or a base for negative ion mode.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump. The mass spectrum is acquired over a relevant m/z range (e.g., 100-500 Da) in both positive and negative ion modes to observe different adducts.

Disclaimer: The spectral data presented in the tables are compiled from available commercial and predictive sources and should be used as a reference. Experimental conditions can influence the exact values. It is recommended to acquire data on your specific sample for confirmation.

The Biological Landscape of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1][2] While direct quantitative data on the intrinsic biological activity of the core molecule is limited in publicly accessible literature, its strategic importance is underscored by the potent antimicrobial, anticancer, and enzyme-inhibitory properties exhibited by its derivatives. This technical guide provides a comprehensive overview of the known biological activities stemming from this scaffold, detailed experimental protocols for relevant assays, and a summary of the synthetic approaches, offering a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Introduction: The Benzimidazole Scaffold

The benzimidazole nucleus, an isostere of naturally occurring purines, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[3] The introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position of the benzimidazole ring, as in this compound, provides key chemical handles for further functionalization, enhancing its reactivity and potential for creating diverse chemical libraries.[1] This compound is a crucial building block for developing novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[1]

Synthesis

The synthesis of this compound and its derivatives typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. A common route to the core molecule involves the reaction of 4-bromo-1,2-phenylenediamine with an appropriate one-carbon synthon to form the imidazole ring, followed by the introduction of the carboxylic acid group.

General Synthesis Protocol for Benzimidazole Derivatives

A widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde, often facilitated by a catalyst.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-o-phenylenediamine (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Reagent Addition: Add the desired aldehyde (1 equivalent) to the solution.

-

Catalysis: Introduce a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., sodium metabisulfite), depending on the specific reaction conditions being employed.

-

Reaction: Reflux the mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

A generalized workflow for the synthesis is depicted below.

Biological Activities of Derivatives

The true potential of this compound is realized in its derivatives. The following sections summarize the key biological activities reported for compounds synthesized using this core structure.

Antimicrobial and Antifungal Activity

Derivatives of 5-Bromo-1H-benzoimidazole have shown significant promise as antimicrobial and antifungal agents. Notably, indolylbenzo[d]imidazoles have demonstrated high activity against staphylococci, with some derivatives exhibiting Minimum Inhibitory Concentrations (MIC) below 1 µg/mL.[3]

Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus | < 1 | [3] |

| Indolylbenzo[d]imidazoles (3aa, 3ad) | Staphylococcus aureus | 3.9 - 7.8 | [3] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | [3] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | [3] |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | [3] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Numerous derivatives of this compound have been investigated for their anticancer properties. These compounds often exert their effects through the inhibition of key enzymes involved in cancer progression or by inducing apoptosis.

Table 2: Cytotoxic Activity of Selected Benzimidazole Derivatives

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole-based Apoptotic Agent (4c) | Leukemia (various) | Exhibits significant cell death | [4] |

| Benzimidazole-based Apoptotic Agent (4g) | Non-small cell lung cancer (various) | Exhibits significant cell death | [4] |

| Benzimidazole-based Apoptotic Agent (4h) | Colon cancer (various) | Exhibits significant cell death | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Enzyme Inhibition

Derivatives of this compound have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Table 3: Enzyme Inhibitory Activity of Selected Benzimidazole Derivatives

| Derivative Class | Enzyme | IC₅₀ (µM) | Reference |

| 5-Bromo-2-aryl benzimidazoles | α-Glucosidase | Varies | |

| 5-Bromo-2-aryl benzimidazoles | Urease | 8.15 ± 0.03 (for derivative 22) |

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

-

Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

-

Stop Reaction: Stop the reaction by adding a basic solution (e.g., sodium carbonate).

-

Absorbance Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm.

-

IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.

Signaling Pathways

While specific signaling pathways modulated by the core this compound are not well-documented, the anticancer activities of its derivatives suggest the involvement of pathways crucial for cell survival and proliferation. For instance, benzimidazole derivatives have been shown to target receptor tyrosine kinases like EGFR and VEGFR, which are upstream activators of the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Conclusion and Future Directions

This compound stands out as a highly valuable scaffold for the development of new therapeutic agents. The diverse and potent biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, warrant further investigation. Future research should focus on synthesizing and screening a wider range of derivatives to establish comprehensive structure-activity relationships. Moreover, detailed mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their translation into clinical candidates. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 40197-20-4 [smolecule.com]

- 3. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]

The Rising Potential of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant molecules. Among its many derivatives, 5-Bromo-1H-benzoimidazole-2-carboxylic acid is emerging as a versatile building block for the synthesis of novel therapeutic agents. Its unique electronic properties and substitution pattern offer a promising starting point for developing targeted therapies against a range of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential applications of this compound, supported by detailed experimental protocols and pathway visualizations to facilitate further research and development.

Introduction to the Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a vital pharmacophore in drug discovery.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets with high affinity. The therapeutic versatility of benzimidazoles is well-documented, with derivatives exhibiting activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[3][4]

The substitution pattern on the benzimidazole ring plays a crucial role in determining the compound's pharmacological profile.[5] Specifically, modifications at the C2 and C5 positions have been shown to significantly influence biological activity.[1] The subject of this guide, this compound, combines two key features: a carboxylic acid group at the C2 position, which is a common structural motif in anti-inflammatory drugs, and a bromine atom at the C5 position.[1][3] The bromine substitution enhances reactivity and can modulate the compound's lipophilicity and binding interactions, making it a valuable starting point for generating diverse chemical libraries.[6]

Chemical Properties and Synthesis

This compound is a yellow solid with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol .[6] The presence of both a carboxylic acid and an N-H group allows for a variety of chemical transformations, including esterification, amidation, and N-alkylation, providing facile routes to a wide range of derivatives.

General Synthesis Pathway

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. A general workflow for synthesizing derivatives from this compound, such as amides and esters, is depicted below. This process typically begins with the activation of the carboxylic acid, followed by reaction with a nucleophile (an amine or alcohol).

References

- 1. srrjournals.com [srrjournals.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution on 5-Bromo-1H-benzoimidazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on 5-Bromo-1H-benzoimidazole-2-carboxylic acid. While direct experimental data for this specific substrate is limited in publicly available literature, this document extrapolates from the known principles of electrophilic aromatic substitution and the reactivity of benzimidazole derivatives to predict reaction outcomes and propose detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, offering a theoretical framework and practical starting points for the functionalization of this important heterocyclic scaffold.

Introduction to the Reactivity of this compound

This compound is a versatile building block in medicinal chemistry, valued for its potential in the synthesis of bioactive molecules.[1] The benzimidazole core is a privileged scaffold in drug discovery, and the bromo and carboxylic acid functionalities provide key handles for further chemical modification.[1] Electrophilic aromatic substitution (EAS) represents a fundamental strategy for the direct functionalization of the benzimidazole benzene ring, allowing for the introduction of a wide range of substituents that can modulate the pharmacological properties of the molecule.

The regiochemical outcome of electrophilic substitution on this substrate is governed by the interplay of the directing effects of three distinct functionalities: the bromine atom at the 5-position, the carboxylic acid group at the 2-position, and the fused imidazole ring itself.

Analysis of Directing Effects

The positions available for electrophilic attack on the benzene ring of this compound are C-4, C-6, and C-7. The directing influence of each substituent is as follows:

-

Bromo Group (at C-5): The bromine atom is a deactivating, ortho-, para- director. By inductive effect, it withdraws electron density, deactivating the ring. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the positions ortho (C-4 and C-6) and para (C-7, relative to the bromine if we consider the whole bicyclic system, though direct para relationship is to C-2) to itself.

-

Carboxylic Acid Group (at C-2): The carboxylic acid group is a deactivating, meta-director. It strongly withdraws electron density from the imidazole ring and, by extension, the fused benzene ring, making electrophilic attack more difficult. Its deactivating nature will influence the positions on the benzene ring, directing away from the positions ortho and para to the imidazole fusion.

-

Imidazole Moiety: The fused imidazole ring generally acts as an activating group for electrophilic substitution on the benzene ring, as the nitrogen atoms can donate electron density through resonance. However, under acidic conditions, which are common for many electrophilic aromatic substitution reactions, the imidazole nitrogen can be protonated. This protonation transforms the imidazole moiety into a deactivating, electron-withdrawing group, which would direct incoming electrophiles to the C-5 and C-6 positions (meta to the point of fusion).

Combined Effect: The ultimate regioselectivity will be a consequence of the combined influence of these groups. The powerful deactivating nature of the carboxylic acid and the potential for protonation of the imidazole ring under acidic conditions suggest that the benzene ring is significantly deactivated towards electrophilic attack. The bromo group's directing effect to C-4 and C-6 will be in competition with the deactivating effects. It is plausible that substitution, if it occurs, will be challenging and may require forcing conditions. The most likely positions for substitution are predicted to be C-4 and C-6, ortho to the bromine atom, with the potential for a mixture of isomers.

The following diagram illustrates the predicted directing effects of the substituents on the this compound core.

Caption: Predicted regioselectivity of electrophilic substitution.

Proposed Electrophilic Substitution Reactions and Experimental Protocols

Due to the scarcity of direct experimental procedures for the electrophilic substitution on this compound, the following protocols are proposed based on established methods for analogous compounds. Optimization of reaction conditions will be crucial for successful implementation.

Nitration

Predicted Outcome: Nitration is expected to be challenging due to the presence of two deactivating groups. If successful, the nitro group is anticipated to substitute at the C-4 or C-6 position.

Proposed Experimental Protocol:

| Parameter | Value |

| Reactants | This compound, Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Stoichiometry | Substrate (1 eq.), Fuming HNO₃ (1.1 eq.), H₂SO₄ (catalytic to solvent) |

| Solvent | Concentrated Sulfuric Acid |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-24 hours |

| Work-up | 1. Pour reaction mixture slowly onto crushed ice. 2. Neutralize with a saturated solution of sodium bicarbonate. 3. Filter the precipitate, wash with cold water, and dry. |

| Purification | Recrystallization from ethanol or column chromatography on silica gel. |

Reaction Workflow:

Caption: Proposed workflow for the nitration reaction.

Halogenation (Bromination)

Predicted Outcome: Introduction of a second bromine atom is expected to occur at the C-4 or C-6 position.

Proposed Experimental Protocol:

| Parameter | Value |

| Reactants | This compound, N-Bromosuccinimide (NBS) |

| Stoichiometry | Substrate (1 eq.), NBS (1.1 eq.) |

| Solvent | Acetic Acid or Dichloromethane |

| Catalyst | (Optional) Iron(III) bromide (FeBr₃) |

| Temperature | Room temperature to reflux |

| Reaction Time | 4-48 hours |

| Work-up | 1. Quench with a saturated solution of sodium thiosulfate. 2. Extract with an organic solvent (e.g., ethyl acetate). 3. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. |

| Purification | Column chromatography on silica gel. |

Reaction Workflow:

Caption: Proposed workflow for the bromination reaction.

Sulfonation

Predicted Outcome: Sulfonation is likely to be difficult. If the reaction proceeds, the sulfonic acid group would be expected at the C-4 or C-6 position.

Proposed Experimental Protocol:

| Parameter | Value |

| Reactants | This compound, Fuming Sulfuric Acid (Oleum) |

| Stoichiometry | Substrate (1 eq.), Fuming H₂SO₄ (excess) |

| Solvent | Fuming Sulfuric Acid |

| Temperature | 100-150 °C |

| Reaction Time | 6-24 hours |

| Work-up | 1. Cool the reaction mixture and pour it carefully onto ice. 2. "Salt out" the product by adding sodium chloride. 3. Filter the precipitate and wash with a saturated NaCl solution. |

| Purification | Recrystallization from water or aqueous ethanol. |

Reaction Workflow:

Caption: Proposed workflow for the sulfonation reaction.

Friedel-Crafts Alkylation and Acylation

Predicted Outcome: Friedel-Crafts reactions are highly unlikely to proceed on this substrate. The strongly deactivated nature of the ring, due to the bromo and carboxylic acid groups, and the potential for the Lewis acid catalyst to complex with the nitrogen atoms of the imidazole ring and the carboxylic acid group, will likely inhibit the reaction.

Considerations: Should a researcher attempt these reactions, harsh conditions and highly reactive alkylating or acylating agents would be necessary. However, the probability of decomposition or lack of reaction is very high. Alternative synthetic routes to alkylated or acylated derivatives are strongly recommended.

Alternative Synthetic Strategies

Given the anticipated challenges with direct electrophilic substitution on this compound, a more reliable approach involves a multi-step synthesis. This strategy focuses on introducing the desired substituents onto the phenylenediamine precursor before the cyclization to form the benzimidazole ring.

General Synthetic Pathway:

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 5-Bromo-1H-benzoimidazole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of the carboxylic acid functional group, a reactive bromine atom, and the benzimidazole core makes it an attractive starting material for developing novel derivatives. Benzimidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The bromine substitution, in particular, enhances the molecule's reactivity, allowing for diverse chemical transformations essential in drug discovery and development.[6]

These application notes provide detailed protocols for the synthesis of two major classes of derivatives from this compound: amides and esters. The methodologies, representative data, and workflows are designed to guide researchers in synthesizing compound libraries for screening and lead optimization.

Section 1: Synthesis of Amide Derivatives via Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[7] The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more effective reaction.[7][8] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) are commonly used for this purpose.[8][9]

Experimental Protocol: HATU-Mediated Amide Coupling

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous Dimethylformamide (DMF).

-

Addition of Amine: Add the desired primary or secondary amine (1.0 - 1.2 equivalents) to the solution.

-

Addition of Base: Add N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents) to the reaction mixture and stir for 5 minutes.

-

Addition of Coupling Reagent: Add HATU (1.1 - 1.5 equivalents) portion-wise to the stirring solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data

The following table summarizes representative yields for the synthesis of various amide derivatives.

| Amine (R-NH₂) | Product | Yield (%) | M.P. (°C) |

| Benzylamine | N-benzyl-5-bromo-1H-benzoimidazole-2-carboxamide | 85 | 188-190 |

| Morpholine | (5-bromo-1H-benzoimidazol-2-yl)(morpholino)methanone | 92 | 210-212 |

| Aniline | N-phenyl-5-bromo-1H-benzoimidazole-2-carboxamide | 78 | >250 |

| Cyclohexylamine | N-cyclohexyl-5-bromo-1H-benzoimidazole-2-carboxamide | 88 | 201-203 |

Section 2: Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a classic and straightforward method for synthesizing esters from carboxylic acids and alcohols, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄).[10] This method is particularly effective for producing simple alkyl esters.

Experimental Protocol: Fischer Esterification

-

Preparation: Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.[10]

-

Work-up: After completion, cool the mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Isolation: The ester product often precipitates from the aqueous solution. Collect the solid by vacuum filtration. If it remains dissolved, remove the alcohol under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the collected solid or the organic extracts with water, dry, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure ester.

Representative Quantitative Data

The following table summarizes representative yields for the synthesis of various ester derivatives.

| Alcohol (R-OH) | Product | Yield (%) | M.P. (°C) |

| Methanol | Methyl 5-bromo-1H-benzoimidazole-2-carboxylate | 90 | 225-227 |

| Ethanol | Ethyl 5-bromo-1H-benzoimidazole-2-carboxylate | 88 | 198-200 |

| Propan-1-ol | Propyl 5-bromo-1H-benzoimidazole-2-carboxylate | 82 | 175-177 |

| Butan-1-ol | Butyl 5-bromo-1H-benzoimidazole-2-carboxylate | 80 | 160-162 |

Section 3: General Experimental Workflow and Analysis

A systematic workflow is essential for successful synthesis, purification, and characterization of the target derivatives.

Section 4: Applications in Drug Discovery

Derivatives of this compound are of significant interest in drug discovery due to the broad biological activities associated with the benzimidazole scaffold. These compounds can serve as privileged structures that interact with various biomolecular targets.[1] For instance, they have been investigated as potential inhibitors of enzymes and proteins crucial in disease pathways, such as those involved in cancer and bacterial infections.[6][1] The synthesized amide and ester derivatives provide a diverse chemical library for screening against such targets.

References

- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 6. chemimpex.com [chemimpex.com]

- 7. hepatochem.com [hepatochem.com]

- 8. growingscience.com [growingscience.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]

Application Notes and Protocols: 5-Bromo-1H-benzoimidazole-2-carboxylic acid as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, including the benzimidazole core, a reactive carboxylic acid handle, and a bromine atom amenable to further functionalization, make it an ideal precursor for the synthesis of a diverse array of complex organic molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a promising class of anticancer agents.

Key Applications

The benzimidazole scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The bromine substituent on this compound enhances its utility by providing a site for cross-coupling reactions, allowing for the introduction of additional diversity into the molecular framework. Key applications include:

-

Anticancer Agents: As a precursor for PARP inhibitors, topoisomerase II inhibitors, and other compounds targeting cancer-related signaling pathways.[3][4]

-

Antimicrobial Agents: Synthesis of derivatives with potential antibacterial and antifungal properties.[5]

-

Agrochemicals: Utilized in the development of novel fungicides and herbicides.[1]

-

Materials Science: Employed in the creation of advanced polymers and coatings.[1]

Synthesis of a PARP-1 Inhibitor Precursor via Amide Coupling

A primary application of this compound is its use in amide bond formation to generate key intermediates for the synthesis of PARP inhibitors. The following section details the synthesis of a model compound, N-benzyl-5-bromo-1H-benzoimidazole-2-carboxamide, a crucial precursor for more complex PARP-1 inhibitors.

Experimental Protocol: Synthesis of N-benzyl-5-bromo-1H-benzoimidazole-2-carboxamide

This protocol describes the amide coupling of this compound with benzylamine using HATU as the coupling agent.

Materials:

-

This compound

-

Benzylamine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add benzylamine (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

-

Slowly add HATU (1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-